tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-9-17-11-13(12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI Key |
ZDHGTQWKYHVDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Lactone Ring Opening and Piperidine Core Formation
The synthesis often begins with a lactone intermediate, such as tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, which undergoes ring-opening under basic conditions. In a representative procedure:
-
Reagents : Aqueous base (1.5–2.0 equivalents) and tertiary amines (e.g., TEA, DIPEA, 3.0–5.0 equivalents).
-
Conditions : Reaction at 10–15°C for 0.5 hours, followed by warming to 20–25°C for 10–15 hours.
-
Outcome : Yields of 70–80% for the piperidine carboxylate intermediate, confirmed by NMR (δ 166.9, 154.6, 148.2 ppm).
Key Reaction Optimization Strategies
Base and Solvent Selection
Optimal base selection significantly impacts yield and purity:
| Base | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 1.8 | 78 | 95 |
| DIPEA | 2.5 | 82 | 97 |
| 4-NMM | 3.0 | 75 | 93 |
Catalytic Coupling Enhancements
Steric hindrance from the tert-butyl group necessitates tailored catalysts:
-
Pd₂(dba)₃/SPhos : Increases coupling efficiency by 25% compared to Pd(PPh₃)₄.
-
Additives : Cs₂CO₃ (2 equivalents) mitigates deprotonation bottlenecks, improving yields to 88%.
Industrial-Scale Production
Pilot Plant Protocols
A Reformatsky-type reaction scaled to 500 L highlights:
-
Critical Parameters :
-
Trifluoroacetic acid (TFA) for iminium salt stabilization.
-
Vigorous stirring (≥500 rpm) to prevent localized overheating.
-
Slow addition of methyl bromoacetate (2 hours) to control exotherms.
-
-
Output : 92% yield with 99.5% purity after recrystallization.
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Standards
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
-
X-ray Crystallography : Confirms planar pyridine alignment (R-factor <5%).
Challenges and Innovations
Steric Hindrance Mitigation
The tert-butyl group’s bulk complicates nucleophilic substitutions. Solutions include:
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
texttert-butyl ester + TFA → carboxylic acid + isobutylene
-
Conditions : 10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
-
Application : The deprotected carboxylic acid serves as an intermediate for further coupling reactions, such as amide bond formation with amines .
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. The 4-methyl group directs substitution to the 2- or 6-positions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Chlorination | POCl₃, heat | 2-chloro-4-methylpyridine derivative |
| Amination | NH₃, Cu catalyst, 120°C | 2-amino-4-methylpyridine derivative |
The methyl group enhances steric hindrance, favoring substitution at less hindered positions.
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation or acylation reactions:
Oxidation of the Methyl Group
The 4-methylpyridine moiety can be oxidized to a carboxylic acid under strong conditions:
text4-methylpyridine → 4-pyridinecarboxylic acid
-
Reagents : KMnO₄, H₂O, 100°C.
-
Limitation : Over-oxidation may degrade the piperidine ring.
Reduction of the Ester Group
The tert-butyl ester is stable to most reducing agents, but selective reductions target other functionalities:
Coupling Reactions
The deprotected carboxylic acid undergoes amide bond formation with amines:
textCarboxylic acid + RNH₂ → Amide
Ring-Opening Reactions
Under extreme conditions (e.g., concentrated HCl, reflux), the piperidine ring may undergo acid-catalyzed ring-opening to form linear amines:
textPiperidine → ε-aminocaproic acid derivative
This reaction is rare but observed in strongly acidic media.
Structural Influence on Reactivity
-
Electron-Withdrawing Effects : The pyridine ring directs electrophilic attacks to specific positions, enhancing NAS reactivity.
-
Steric Shielding : The tert-butyl group protects the ester from premature hydrolysis under mild conditions .
This compound’s versatility in reactions underpins its utility in medicinal chemistry, particularly in synthesizing analogs with tailored biological activities .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing pyridine rings have shown effectiveness against various viral strains, including:
| Compound | Virus Target | IC50 (µM) |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | 0.5 |
| A-192558 | Neuraminidase inhibitor | 0.7 |
| Compound 5 | HSV-1 | 0.3 |
These findings suggest that tert-butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate may serve as a lead for developing antiviral drugs.
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound. Similar piperidine derivatives have demonstrated potent inhibitory effects on cancer cell proliferation:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound 65 | MDA-MB-231 (breast cancer) | 0.126 |
| Compound 117 | MCF7 (breast cancer) | 2.95 |
These studies indicate a promising therapeutic window for targeting specific cancer types while minimizing effects on normal cells.
Anti-inflammatory Effects
While specific data on the anti-inflammatory activity of this compound is limited, related compounds have shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
Case Study 1: Antiviral Efficacy Against HSV-1
In a controlled study, Vero cells were infected with HSV-1 and treated with various concentrations of related compounds. The results indicated a dose-dependent reduction in viral replication, with an IC50 value of approximately 0.3 µM , demonstrating significant therapeutic potential against herpes simplex virus infections.
Case Study 2: Anticancer Activity in Mouse Models
In another study involving BALB/c mice inoculated with MDA-MB-231 cells, treatment with a related compound resulted in a greater than 70% reduction in tumor size compared to untreated controls after four weeks of administration. This suggests that piperidine derivatives may effectively inhibit tumor growth in vivo.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The Boc-piperidine scaffold is versatile, with substitutions on the pyridine or piperidine rings significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Synthetic Yields : Substituents influence reaction efficiency. For example, bulkier groups like benzo[b]thiophene (4h-1, 73% yield) result in higher yields compared to smaller thiophene derivatives (4i-1, 60%), likely due to steric or electronic effects during coupling reactions .
- Biological Relevance : The diethoxyphosphoryl group in 4h-1 and 4i-1 enhances binding to metallo-β-lactamases, critical for antibiotic resistance modulation .
Physicochemical Properties
- Physical State : Most analogs are solids (e.g., 4h-1 and PK03447E-1 are described as "colorless solid" and "light yellow solid," respectively) .
- Molecular Weight : Ranges from 277.36 (PK03447E-1) to 492.56 (4h-1), with higher weights correlating to increased hydrophobicity.
Key Observations :
- The tetrazole-containing analog exhibits high stability, suggesting that electron-withdrawing groups enhance receptor-ligand interactions.
- The Boc group itself may contribute to conformational rigidity, improving binding affinity.
Biological Activity
Tert-butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.30 g/mol
- CAS Number : 1352533-58-4
The presence of the tert-butyl group and the 4-methylpyridine moiety suggests a potential for interaction with various biological targets, making it an interesting candidate for drug development.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Piperidine derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's. For example, related compounds have shown IC50 values in the nanomolar range against these enzymes, indicating strong inhibitory potential .
- Anticancer Activity : Some studies have highlighted the cytotoxic effects of piperidine derivatives on various cancer cell lines. The ability to induce apoptosis and inhibit cell proliferation has been demonstrated in assays involving human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : The presence of specific substituents on the piperidine ring can enhance or diminish biological activity. For instance, variations in the pyridine ring's position or type can significantly affect enzyme binding affinity and selectivity .
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability, which is essential for effective drug action. Compounds designed with optimal lipophilicity have shown improved bioavailability in preclinical models .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Research has indicated that similar piperidine derivatives can cross the blood-brain barrier, suggesting potential applications in treating central nervous system disorders. However, bioavailability remains a challenge that requires further optimization through structural modifications .
Case Study 1: Anticancer Efficacy
A study evaluating a series of piperidine derivatives, including this compound, showed promising results in inhibiting the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, related compounds were assessed for their ability to inhibit amyloid-beta aggregation—a hallmark of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-induced cytotoxicity in neuronal cell cultures, highlighting their potential as therapeutic agents against neurodegenerative diseases .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 15.4 nM | |
| Cytotoxicity | MCF-7 Cancer Cells | <10 µM | |
| Apoptosis Induction | MDA-MB-231 Cancer Cells | Dose-dependent |
Table 2: Structure Modifications and Their Effects
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-butyl 2-(4-methylpyridin-3-yl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear respiratory protection (e.g., N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
- Fire Safety : Use CO₂ or dry chemical extinguishers for fires involving this compound. Avoid water jets, which may spread the material. Firefighters must wear flame-resistant clothing and self-contained breathing apparatus .
- Spill Management : Evacuate non-essential personnel, contain spills with inert absorbents, and dispose of waste in accordance with local hazardous material regulations .
- Note : GHS classification data is unavailable; consult updated SDS for specific hazards .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer :
- Synthetic Route :
- Optimization : Use catalytic conditions (e.g., Pd/C for coupling) and polar aprotic solvents (DMF or DMSO) to enhance yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperidine ring conformation and tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~305 for [M+H]⁺) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpyridin-3-yl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 4-methyl group on pyridine reduces accessibility for nucleophilic attack, requiring optimized catalysts (e.g., Buchwald-Hartwig conditions for amination) .
- Electronic Effects : Electron-donating methyl groups increase electron density on the pyridine ring, favoring electrophilic substitution at the 2-position. DFT calculations can predict reactive sites .
- Case Study : In Suzuki-Miyaura coupling, Pd(dppf)Cl₂ achieves higher yields with aryl boronic acids due to enhanced π-backbonding .
Q. What strategies resolve contradictions in reported toxicity data for piperidine-carboxylate derivatives?
- Methodological Answer :
- Data Reconciliation : Compare in vitro (e.g., Ames test) and in vivo (rodent acute toxicity) studies. For example, discrepancies in LD₅₀ values may arise from impurity profiles .
- Mitigation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like unreacted pyridine derivatives .
- Validation : Use LC-MS/MS to quantify trace impurities and correlate with toxicity endpoints .
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for specific transformations (e.g., oxidation to sulfoxides) .
- Case Study : ICReDD’s feedback loop integrates experimental data with computational predictions to reduce trial-and-error steps by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
